molecular formula C22H24N2O3 B10844731 5-Biphenyl-4-yl-5-hexyl-pyrimidine-2,4,6-trione

5-Biphenyl-4-yl-5-hexyl-pyrimidine-2,4,6-trione

Cat. No. B10844731
M. Wt: 364.4 g/mol
InChI Key: KYTLMUVGULFASG-UHFFFAOYSA-N
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Description

5-Biphenyl-4-yl-5-hexyl-pyrimidine-2,4,6-trione is an organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by a biphenyl group attached to a pyrimidine ring, which is further substituted with a hexyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Biphenyl-4-yl-5-hexyl-pyrimidine-2,4,6-trione typically involves the condensation of biphenyl derivatives with pyrimidine precursors under controlled conditions. One common method includes the reaction of biphenyl-4-carboxylic acid with hexylamine to form an amide intermediate, which is then cyclized with urea to yield the desired pyrimidine-2,4,6-trione structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Biphenyl-4-yl-5-hexyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Biphenyl-4-yl-5-hexyl-pyrimidine-2,4,6-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Biphenyl-4-yl-5-hexyl-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 5-Biphenyl-4-yl-5-[4-(-nitro-phenyl)-piperazin-1-yl]-pyrimidine-2,4,6-trione
  • Pyrimidopyrimidines
  • Phenylpiperazines

Uniqueness

5-Biphenyl-4-yl-5-hexyl-pyrimidine-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

5-hexyl-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H24N2O3/c1-2-3-4-8-15-22(19(25)23-21(27)24-20(22)26)18-13-11-17(12-14-18)16-9-6-5-7-10-16/h5-7,9-14H,2-4,8,15H2,1H3,(H2,23,24,25,26,27)

InChI Key

KYTLMUVGULFASG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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